Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate
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Overview
Description
Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate typically involves the esterification of a carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process. Industrial methods also incorporate advanced purification techniques, such as chromatography, to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the manufacture of perfumes, flavoring agents, and other consumer products.
Mechanism of Action
The mechanism of action of Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which then interact with cellular pathways. The chloro group may also play a role in its biological activity by facilitating interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but a less complex structure.
Methyl butyrate: Another ester with a pleasant odor, commonly used in flavoring agents.
Isopropyl benzoate: An ester with a benzene ring, similar to the phenyl group in the target compound.
Uniqueness
Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61364-12-3 |
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Molecular Formula |
C14H17ClN2O3 |
Molecular Weight |
296.75 g/mol |
IUPAC Name |
ethyl 2-[(2-but-3-enoxyphenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C14H17ClN2O3/c1-3-5-10-20-12-9-7-6-8-11(12)16-17-13(15)14(18)19-4-2/h3,6-9,16H,1,4-5,10H2,2H3 |
InChI Key |
JTNJXRKXJVHDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1OCCC=C)Cl |
Origin of Product |
United States |
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